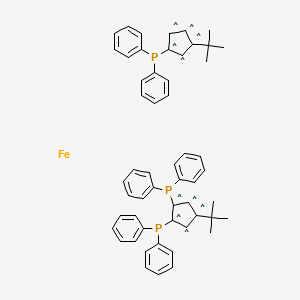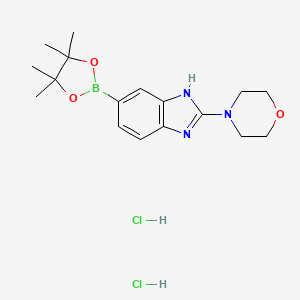
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is an organophosphonium salt with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol, acetone, and THF. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is a relatively unreactive compound that does not react with water or oxygen.
Scientific Research Applications
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds including phosphonium salts, phosphines, and phosphonate esters. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. It can also be used to prepare transition metal complexes for use in catalytic reactions.
Mechanism of Action
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound that does not react with water or oxygen. Its mechanism of action is based on its ability to form strong bonds with other molecules. It acts as a Lewis acid, forming strong bonds with electron-rich molecules such as alcohols and amines. It can also form strong bonds with transition metal ions, allowing it to act as a catalyst in the synthesis of organometallic compounds.
Biochemical and Physiological Effects
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body.
Advantages and Limitations for Lab Experiments
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has several advantages in laboratory experiments. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, it is a relatively unreactive compound and is not suitable for use in reactions that require a more reactive reagent.
Future Directions
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of potential applications in scientific research. It could be used as a reagent in organic synthesis to synthesize a variety of compounds, including phosphonium salts, phosphines, and phosphonate esters. It could also be used as a catalyst in the synthesis of polymers and organometallic compounds. Additionally, it could be used to prepare transition metal complexes for use in catalytic reactions. Finally, it could be used to study the effects of organophosphonium salts on biological systems.
Synthesis Methods
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is synthesized from the reaction of di-t-butylphosphonium chloride with potassium tetrafluoroborate in anhydrous acetonitrile. The reaction is carried out under an inert atmosphere such as nitrogen or argon. The reaction is typically complete in 1-2 hours. The product is then isolated by filtration and dried in a vacuum oven.
properties
IUPAC Name |
ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFKDHRQYBIQE-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)










